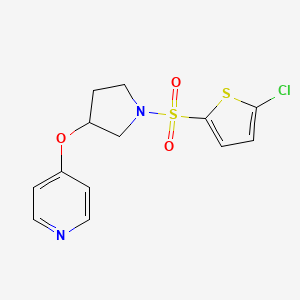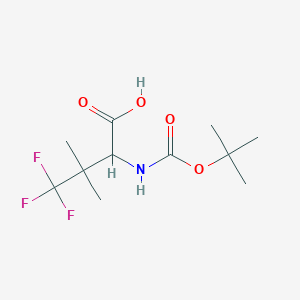
2-((叔丁氧羰基)氨基)-4,4,4-三氟-3,3-二甲基丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid” is a complex organic molecule. It contains an amino group (NH2) which is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is commonly used in organic synthesis to protect amines . The compound also contains a carboxylic acid group (COOH) and a trifluoro-methyl group (CF3).
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The Boc group could be removed under acidic conditions, revealing the amine. The carboxylic acid group could react with bases or be involved in esterification reactions. The trifluoro-methyl group would likely be quite inert .科学研究应用
胺的叔丁氧羰基化
叔丁氧羰基广泛用作肽合成中胺的保护基,因为它在各种条件下稳定,并且在温和的酸性条件下易于去除。Heydari 等人(2007 年)证明了 H3PW12O40 作为胺的 N-叔丁氧羰基化的非均相和可回收催化剂的效率,强调了该基团在合成 N-Boc 保护氨基酸中的重要性,而氨基酸对于肽组装和抗差向异构化至关重要 (Heydari, Roohollah Kazem Shiroodi, H. Hamadi, M. Esfandyari, M. Pourayoubi, 2007)。
叔丁氧羰基的测定
Ehrlich-Rogozinski(1974 年)开发了一种从 N-封闭氨基酸和肽中定量裂解叔丁氧羰基的方法,展示了该化合物在理解和测量合成化学中保护基动力学方面的分析应用 (Ehrlich-Rogozinski, 1974)。
钯催化的叔丁氧羰基化
Amii 等人(2000 年)探索了钯催化的三氟乙酰亚氨基碘化物的叔丁氧羰基化,从而得到了氟化 α-氨基酸的前体。这项研究强调了该化合物在向氨基酸引入官能团中的作用,提高了它们在合成新型肽衍生物中的效用 (Amii, Y. Kishikawa, K. Kageyama, K. Uneyama, 2000)。
合成和在抗癌研究中的应用
Vivek Kumar 及其同事使用 N-叔丁氧羰基保护合成了系列功能化氨基酸衍生物。他们评估了这些衍生物对人癌细胞系的体外细胞毒性,说明了此类化合物在设计新的抗癌剂中的潜力 (Vivek Kumar 等人,2009 年)。
作用机制
Target of Action
Compounds with the tert-butoxycarbonyl (boc) group are often used in peptide synthesis . The Boc group serves as a protective group for the amino moiety during synthesis .
Mode of Action
The 2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid interacts with its targets through the Boc group. The Boc group is selectively removed via treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . This deprotection process allows the amino moiety to interact with other compounds in the synthesis process .
Biochemical Pathways
The biochemical pathways affected by 2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid are primarily those involved in peptide synthesis . The removal of the Boc group allows the amino moiety to participate in peptide bond formation, affecting the overall structure and function of the synthesized peptide .
Pharmacokinetics
It’s known that the boc group can be removed rapidly and effectively at high temperatures using a thermally stable ionic liquid . This suggests that the compound’s bioavailability could be influenced by temperature and the presence of certain solvents .
Result of Action
The primary result of the action of 2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid is the synthesis of peptides with specific structures and functions . The removal of the Boc group allows the formation of peptide bonds, leading to the creation of peptides that can have various biological effects depending on their structure .
Action Environment
The action of 2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid is influenced by several environmental factors. For instance, the deprotection of the Boc group is enhanced by high temperatures and the presence of a thermally stable ionic liquid . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as temperature, solvent, and water content .
安全和危害
As with any chemical compound, handling “2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid” would require appropriate safety precautions. The Material Safety Data Sheet (MSDS) for the compound would provide detailed information on its hazards, safe handling procedures, and emergency measures .
未来方向
生化分析
Biochemical Properties
The tert-butoxycarbonyl (Boc) group in 2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This property allows it to interact with various enzymes and proteins in biochemical reactions. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
Compounds with Boc groups are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid involves its Boc group. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This process involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Temporal Effects in Laboratory Settings
Boc-protected amines can be deprotected within 10 minutes under certain conditions .
Metabolic Pathways
Boc-protected amines are known to be involved in various biochemical reactions .
属性
IUPAC Name |
4,4,4-trifluoro-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO4/c1-9(2,3)19-8(18)15-6(7(16)17)10(4,5)11(12,13)14/h6H,1-5H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQRGOIPUSJXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2242426-49-7 |
Source


|
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
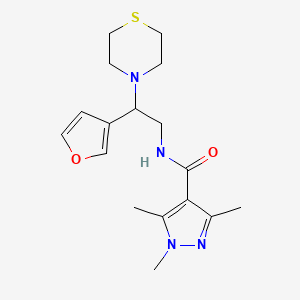

![4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2599473.png)
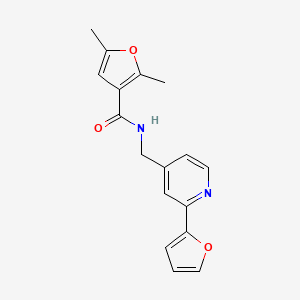
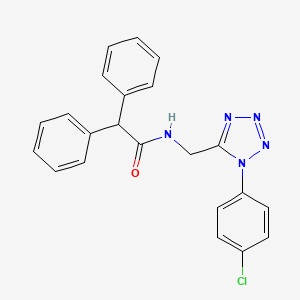

![N-(4-bromophenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2599479.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B2599483.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2599485.png)
![N-(4-(benzyloxy)benzyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2599486.png)
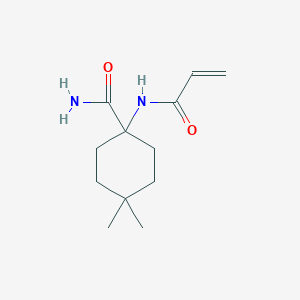
![4-[2-(4-Cyclohexylphenoxy)ethoxy]benzaldehyde](/img/structure/B2599489.png)

